molecular formula C6H4ClNO2S B428924 2-chloro-5-[(E)-2-nitroethenyl]thiophene CAS No. 28783-34-8

2-chloro-5-[(E)-2-nitroethenyl]thiophene

Cat. No.: B428924
CAS No.: 28783-34-8
M. Wt: 189.62g/mol
InChI Key: IEFOBMWMGIWTAW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(E)-2-nitroethenyl]thiophene is a synthetic heterocyclic compound that serves as a versatile building block in organic chemistry and drug discovery. The thiophene nucleus is a privileged structure in medicinal chemistry, known for its role in pharmaceuticals with diverse therapeutic properties . This particular molecule features two key functional handles: a chloro group at the 2-position and an (E)-configured nitroethenyl group at the 5-position. The chloro substituent is a common site for further functionalization via metal-catalyzed cross-coupling reactions, while the nitroethenyl group is a highly conjugated electron-withdrawing moiety that can be utilized in cycloaddition reactions or as a Michael acceptor. Such a structure is of significant interest for the development of new molecular entities. Researchers can employ this compound in the synthesis of more complex thiophene-containing structures for evaluation as potential kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds, activities commonly associated with the thiophene class . Additionally, the extended pi-conjugation offered by the nitroethenyl group makes this compound a candidate precursor in the design of organic electronic materials, such as polymers for light-emitting diodes . This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28783-34-8

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62g/mol

IUPAC Name

2-chloro-5-[(E)-2-nitroethenyl]thiophene

InChI

InChI=1S/C6H4ClNO2S/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H/b4-3+

InChI Key

IEFOBMWMGIWTAW-ONEGZZNKSA-N

SMILES

C1=C(SC(=C1)Cl)C=C[N+](=O)[O-]

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(SC(=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 2-chloro-5-[(E)-2-nitroethenyl]thiophene

The primary methods for synthesizing this compound involve creating the carbon-carbon double bond of the nitroethenyl group, typically through condensation reactions.

Knoevenagel Condensation Approaches utilizing Thiophenecarboxaldehydes

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane (B149229). diva-portal.org

In this specific synthesis, the key precursors are 2-chloro-5-thiophenecarboxaldehyde and nitromethane . sigmaaldrich.comnist.gov The reaction is facilitated by a basic catalyst, which deprotonates the nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the 2-chloro-5-thiophenecarboxaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated nitro compound. researchgate.net

Various basic catalysts can be employed, ranging from primary and secondary amines like piperidine (B6355638) to amino acids such as β-alanine. researchgate.net The choice of catalyst and solvent can influence reaction times and yields. For instance, microwave-assisted synthesis using β-alanine as a catalyst has been shown to increase the yield of the related, non-chlorinated compound, 2-(2-nitroethenyl)thiophene. researchgate.net Mechanochemical methods, such as ball milling, have also been explored for Knoevenagel condensations, offering a solvent-free and efficient alternative. beilstein-journals.org

PrecursorsCatalyst ExamplesKey Reaction StepsProduct
2-chloro-5-thiophenecarboxaldehyde, Nitromethaneβ-Alanine, Piperidine, Ammonium (B1175870) acetate (B1210297)1. Deprotonation of nitromethane by base. 2. Nucleophilic attack on aldehyde carbonyl. 3. Dehydration.This compound

Other Established Chemical Synthesis Pathways

Beyond the classic Knoevenagel condensation, other pathways can be envisioned for the synthesis of nitro-substituted thiophenes. One such strategy involves a tandem Henry (nitroaldol) reaction followed by a nucleophilic substitution. For example, a synthetic route to 2-nitrothiophenes has been described using 3-thiocyanatopropenals and nitromethane, which undergo a base-promoted tandem reaction. researchgate.net

Another approach involves building the thiophene (B33073) ring as a later step in the synthesis. A method for producing 3-nitro-2-substituted thiophenes involves the reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes, which first forms a tetrahydrothiophene (B86538) intermediate via a tandem Michael-intramolecular Henry reaction. nih.gov Subsequent dehydration and aromatization yield the substituted nitrothiophene. nih.gov While these methods produce isomers of the target compound, they represent alternative strategies in the broader synthesis of nitro-functionalized thiophenes.

Synthesis of Structural Analogues and Substituted Nitroethenyl Thiophenes

The synthesis of structural analogues provides insight into the reactivity and properties of this class of compounds. This involves either modifying the substituents on the thiophene ring or preparing related nitroethenyl thiophenes without the chloro-substituent.

Preparation of Related Nitroethenyl Thiophene Derivatives

The synthesis of the parent compound, 2-[(E)-2-nitroethenyl]thiophene , is well-documented and follows the same Knoevenagel condensation principle, reacting 2-thiophenecarboxaldehyde with nitromethane. researchgate.netstenutz.eu Studies on this reaction have optimized conditions, including the use of catalysts like β-alanine in solvents such as DMF or under microwave irradiation to achieve high yields, sometimes up to 94%. researchgate.net

Analogues with different substituents can be prepared by starting with the appropriately substituted thiophenecarboxaldehyde. For example, 5-nitro-2-thiophenecarboxaldehyde can be used to synthesize dinitro-substituted analogues. sigmaaldrich.comsigmaaldrich.com The versatility of the Knoevenagel condensation allows for the preparation of a wide array of derivatives, provided the corresponding aldehyde precursor is available. researchgate.net

Thiophene Aldehyde PrecursorKey ReagentProduct Analogue
2-ThiophenecarboxaldehydeNitromethane2-[(E)-2-nitroethenyl]thiophene
5-Nitro-2-thiophenecarboxaldehydeNitromethane2-Nitro-5-[(E)-2-nitroethenyl]thiophene

Functionalization Strategies on the Thiophene Ring

Functionalizing the thiophene ring is a key strategy for accessing the necessary precursors, particularly the starting material 2-chloro-5-thiophenecarboxaldehyde . The synthesis of this precursor often begins with 2-chlorothiophene (B1346680). chemicalbook.com Methods to introduce the aldehyde group at the 5-position include:

Friedel-Crafts Acylation: Reacting 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride, followed by hydrolysis. chemicalbook.com

Vilsmeier-Haack Reaction: Using reagents like phosphorus oxychloride and dimethylformamide (DMF).

Metalation followed by Formylation: Lithiation of 2-chlorothiophene followed by quenching with a formylating agent like DMF.

Furthermore, the synthesis of the precursor 5-chlorothiophene-2-carboxylic acid offers another route, as the carboxylic acid can be reduced to the aldehyde. This acid can be prepared from 2-chlorothiophene via carboxylation with catalysts or by using a Grignard reagent and carbon dioxide. chemicalbook.comsemanticscholar.org The development of robust routes to halogenated 2-thiophenecarboxylic acid derivatives is crucial for their use as building blocks. beilstein-journals.orgresearchgate.net Electrochemical methods have also been developed for the selective chlorination of thiophenes, providing an environmentally friendly alternative for accessing chlorinated thiophene intermediates. researchgate.net

Stereoselective Synthesis and Geometric Isomer Control

The designation "(E)" in the compound's name specifies the stereochemistry of the carbon-carbon double bond, indicating that the substituents are on opposite sides (trans). Achieving control over the geometric isomerism is a critical aspect of the synthesis.

In Knoevenagel condensations, the dehydration of the aldol-type intermediate often leads to the thermodynamically more stable isomer. For many α,β-unsaturated systems, the (E)-isomer is favored due to reduced steric hindrance. Reaction conditions can be tuned to promote the formation of the desired (E)-isomer. The elimination of water is a key step, and ensuring its removal can help drive the reaction towards the dehydrated product. researchgate.net

While the Knoevenagel reaction often provides good selectivity for the (E)-isomer, other methods can offer even higher stereocontrol. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to create α,β-disubstituted nitroethylenes with high stereospecificity, typically yielding the (E)-isomer exclusively.

Control of (E)/(Z) Isomerism in Nitroethenyl Moieties

The stereochemical outcome of the nitroaldol condensation, leading to either the (E) or (Z) isomer of the nitroethenyl moiety, is a critical aspect of the synthesis. The formation of the thermodynamically more stable (E)-isomer is often favored, particularly under conditions that allow for equilibration.

While specific studies on controlling the (E)/(Z) isomerism for this compound are not extensively documented in the provided search results, general principles of stereocontrol in similar reactions can be applied. The choice of base, solvent, and temperature can influence the stereoselectivity. For instance, the use of certain catalysts or reaction conditions can kinetically favor the formation of the (Z)-isomer, which may then be isomerized to the more stable (E)-isomer upon heating or exposure to acidic or basic conditions.

In a related context, the Suzuki coupling of (Z)-α-bromo-β-substituted nitroethylenes with arylboronic acids has been shown to proceed with complete specificity to afford (E)-α,β-disubstituted nitroethylenes. researchgate.net This suggests that post-synthetic isomerization or stereospecific synthetic routes could be employed to ensure the desired (E)-configuration.

Factor Influence on Isomerism General Observation
Thermodynamics The (E)-isomer is generally more stable due to reduced steric hindrance.Reactions under thermodynamic control tend to yield the (E)-isomer.
Catalyst The nature of the base or catalyst can influence the transition state geometry.Specific catalysts can be designed to favor one isomer over the other.
Reaction Conditions Temperature and reaction time can affect the isomer ratio.Higher temperatures and longer reaction times often lead to the thermodynamic product.

Table 2: Factors Influencing (E)/(Z) Isomerism in Nitroethenyl Synthesis

Chiral Synthesis of Related Thiophene Derivatives (if applicable for analogues)

While there is no specific information available regarding the chiral synthesis of this compound, the synthesis of optically active thiophene derivatives is a field of significant interest. For analogues where a chiral center might be introduced, asymmetric synthesis strategies would be necessary.

For instance, the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted thiophenes, has been applied in the synthesis of optically active derivatives. bohrium.com This suggests that for analogues of the target compound containing a stereocenter, the use of chiral catalysts or chiral auxiliaries during the synthesis could be a viable approach to achieve enantioselectivity. The development of chiral ligands for metal-catalyzed cross-coupling reactions is another common strategy for introducing chirality into thiophene-containing molecules.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of halogenated thiophenes, a green approach has been reported that uses sodium halides as a source of electrophilic halogens in ethanol, an environmentally friendly solvent. nih.gov This method avoids the use of more hazardous halogenating agents. Specifically, the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" has been demonstrated for the synthesis of chlorinated benzo[b]selenophenes, a related class of compounds. nih.gov

Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. The synthesis of heterocyclic chalcones has been achieved by grinding the reactants together in the presence of a solid base, eliminating the need for a solvent. Such solid-state reactions are often faster, more efficient, and produce less waste.

The use of water as a solvent is another cornerstone of green chemistry. For the synthesis of thiophenytoins, a related class of sulfur-containing heterocycles, water has been successfully employed as a green solvent in a condensation reaction.

Green Chemistry Principle Application in Thiophene Synthesis Example Reference
Use of Greener Solvents Ethanol or water as a reaction medium.Synthesis of halogenated thiophenes in ethanol. nih.gov
Safer Reagents Use of sodium halides as a halogen source.Use of NaCl for chlorination. nih.gov
Solvent-Free Reactions Grinding reactants in the solid state.Synthesis of heterocyclic chalcones by grinding.
Atom Economy Multicomponent reactions to maximize the incorporation of starting materials into the final product.Gewald synthesis of polysubstituted thiophenes. bohrium.com

Table 3: Green Chemistry Approaches in Thiophene Synthesis

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitroethenyl Moiety

The (E)-2-nitroethenyl group is a powerful electron-withdrawing system that dominates the reactivity of the side chain. The conjugation between the nitro group and the vinyl double bond renders the β-carbon (adjacent to the thiophene (B33073) ring) highly electrophilic.

The pronounced electrophilicity of the carbon-carbon double bond in the nitroethenyl side chain makes it highly susceptible to nucleophilic attack. This reactivity is characteristic of nitroalkenes, which are well-known as potent Michael acceptors. In this context, a wide variety of soft nucleophiles can add across the double bond in a conjugate fashion, leading to the formation of a new carbon-nucleophile bond at the β-position relative to the nitro group.

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, generating a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final addition product. The stability of this intermediate drives the reaction forward.

Table 1: Examples of Potential Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Thiols Thiophenol Thioether adduct
Amines Piperidine (B6355638) Amine adduct
Carbanions Diethyl malonate Alkylated malonate adduct

These reactions are fundamental in synthetic chemistry for carbon-carbon and carbon-heteroatom bond formation, leveraging the nitroethenyl group as a versatile electrophilic partner.

The reduction of the nitro group offers a pathway to valuable amine derivatives, which are important synthetic intermediates. A key challenge is the chemoselective reduction of the nitro functionality without affecting the chlorine substituent or the thiophene ring. Various methods are available for the selective reduction of aromatic and vinylic nitro compounds. scispace.comdavidpublisher.com

Commonly employed reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or catalytic hydrogenation. scispace.com Catalytic transfer hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is also an effective and often milder method. davidpublisher.com These methods are generally selective for the nitro group over aryl halides. The reduction can proceed through intermediate stages like nitroso and hydroxylamine (B1172632) derivatives, but typically goes to completion to form the primary amine. nih.gov For instance, studies on analogous compounds like 2-chloro-5-nitrophenol (B15424) show that the nitro group can be initially reduced to a hydroxylamino group, which can then be further transformed. nih.govnih.gov

Table 2: Reagents for Chemoselective Nitro Group Reduction

Reagent System Conditions Typical Product
Fe / HCl Reflux 2-(2-Aminoethenyl)-5-chlorothiophene
SnCl₂ / HCl Room Temperature 2-(2-Aminoethenyl)-5-chlorothiophene
H₂ / Pd/C Pressurized H₂ gas 2-(2-Aminoethyl)-5-chlorothiophene (alkane)

The resulting vinyl amines or the corresponding saturated ethylamines (if the double bond is also reduced) are versatile building blocks for further synthetic transformations. researchgate.netresearchgate.net

The electron-deficient nature of the nitroethenyl double bond makes 2-chloro-5-[(E)-2-nitroethenyl]thiophene an excellent dienophile for cycloaddition reactions.

In the context of a Diels-Alder reaction , it can react with electron-rich dienes to form six-membered rings. nih.gov The reaction proceeds via a [4+2] cycloaddition mechanism. youtube.comyoutube.com Computational studies on the similar compound 1-chloro-1-nitroethene (B13024322) show that its reaction with a diene like cyclopentadiene (B3395910) proceeds through a one-step mechanism. nih.gov The high electrophilicity of the dienophile ensures high reactivity and often high regioselectivity in these transformations.

1,3-Dipolar cycloadditions represent another important class of reactions for this compound. frontiersin.org It can react with various 1,3-dipoles, such as azomethine ylides or nitrones, to construct five-membered heterocyclic rings. nih.gov These [3+2] cycloadditions are a powerful tool for synthesizing complex heterocyclic frameworks. The reaction of nitropyridines with azomethine ylides, for example, leads to the formation of condensed pyrroline (B1223166) derivatives, highlighting the utility of the nitro group in activating a system for such cycloadditions. nih.gov

Reactivity of the Thiophene Heterocycle

The reactivity of the thiophene ring is significantly influenced by its substituents. The chlorine at the C2 position and the strongly electron-withdrawing nitroethenyl group at the C5 position both deactivate the ring towards electrophilic attack but activate it towards nucleophilic substitution.

Thiophene is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution (EAS) readily. However, in this compound, the ring is strongly deactivated by the cumulative electron-withdrawing effects of both the C5-nitroethenyl group and the C2-chloro substituent. libretexts.org This deactivation makes EAS reactions challenging, often requiring harsh conditions. libretexts.org

If an EAS reaction were to be forced, the directing effects of the existing substituents would determine the position of the incoming electrophile.

The chloro group at C2 is a deactivating but ortho, para-director. libretexts.org It would direct an incoming electrophile to the C3 and C5 positions.

The nitroethenyl group at C5 is a strongly deactivating meta-director, which would direct an incoming electrophile to the C3 position.

Considering these effects, the C3 and C4 positions are the only available sites. The C5 position is already substituted. Both existing groups direct towards the C3 position. However, the C3 position is sterically hindered by the adjacent C2-chloro group. Therefore, electrophilic attack, if it occurs, is most likely to happen at the C4 position , which is meta to the chloro group and ortho to the nitroethenyl group's attachment point.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitroethenyl group at the C5 position, which is para to the chlorine. Such electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitroethenyl group.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the thiophene ring and yielding the substitution product. libretexts.org

A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the chlorine atom under relatively mild conditions. This reaction is a valuable method for introducing new functional groups at the C2 position of the thiophene ring.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product
Methoxide (B1231860) Sodium methoxide (NaOCH₃) 2-Methoxy-5-[(E)-2-nitroethenyl]thiophene
Amine Ammonia (NH₃) 5-[(E)-2-nitroethenyl]thiophen-2-amine

Transformations at the Chlorine Atom

The chlorine atom attached to the thiophene ring is a key site for synthetic modifications, enabling the introduction of new carbon or heteroatom-based substituents. These transformations typically leverage transition-metal catalysis or nucleophilic substitution.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C, C-N, C-O Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For substrates like this compound, the chlorine atom serves as a handle for such transformations. Although chloroarenes are generally less reactive than their bromo or iodo counterparts (reactivity order: I > Br > OTf >> Cl), advances in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use increasingly common. libretexts.orgchemrxiv.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 2-aryl-5-[(E)-2-nitroethenyl]thiophene derivative. The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov The nitro group's electron-withdrawing nature may activate the C-Cl bond towards oxidative addition, a key step in the catalytic cycle. mdpi.com Research on similar structures, such as 2-bromo-5-(bromomethyl)thiophene, has shown that regioselective Suzuki coupling at the halogenated position of the thiophene ring is highly effective. d-nb.info

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes

Halogenated ThiopheneCoupling PartnerCatalyst SystemBaseSolventYield
2-Bromo-5-(bromomethyl)thiopheneAryl Boronic AcidsPd(PPh₃)₄K₂CO₃Toluene/H₂OModerate to Excellent
2-BromothiopheneAniline Boronic AcidsPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/TolueneUp to 98%
2,5-Dibromo-3-hexylthiopheneArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood

Heck and Sonogashira Couplings: The Heck reaction couples the chlorinated thiophene with an alkene, while the Sonogashira reaction couples it with a terminal alkyne, both catalyzed by palladium. rsc.orgresearchgate.net These reactions would introduce unsaturated moieties at the 2-position of the thiophene ring. Copper-free Sonogashira conditions are often preferred to avoid homocoupling of the alkyne. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of arylamines from aryl halides. nih.govresearchgate.net Applying this to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium precursor and a suitable ligand (e.g., a biarylphosphine like RuPhos) and a base. researchgate.net This would replace the chlorine atom with a nitrogen-containing group, providing access to a range of N-substituted thiophene derivatives.

Halogen Exchange Reactions

Halogen exchange reactions provide a route to modify the reactivity of the substrate. The Finkelstein reaction is a classic example, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide via an SN2 mechanism. byjus.comucla.edu While vinyl and aryl halides are generally unreactive under classic Finkelstein conditions, catalyzed versions of this reaction have been developed. wikipedia.org The "aromatic Finkelstein reaction" can be used to substitute aromatic chlorides with iodide using a copper(I) iodide catalyst, often in combination with a diamine ligand. wikipedia.org This transformation would convert this compound into its more reactive iodo-analogue, which could be beneficial for subsequent cross-coupling reactions.

Table 2: Conditions for Halogen Exchange Reactions

Reaction TypeSubstrate TypeReagentCatalyst/SolventMechanism
Classic FinkelsteinPrimary Alkyl HalidesNaIAcetoneSN2
Aromatic FinkelsteinAromatic Chlorides/BromidesCuIDiamine ligandCatalytic

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient synthetic strategies. mdpi.comnih.gov The structure of this compound, with its electrophilic nitroalkene moiety, is well-suited for participation in such reactions.

The nitroethenyl group is a potent Michael acceptor. It can react with nucleophiles in a cascade sequence. For instance, a one-pot reaction could be envisioned starting with a Michael addition of a nucleophile (e.g., an enolate or a thiol) to the β-carbon of the nitroethenyl group. The resulting intermediate could then undergo further transformations. Mechanistic proposals for MCRs often involve an initial Knoevenagel condensation to form an electrophilic intermediate, which then undergoes subsequent additions and cyclizations. beilstein-journals.orgresearchgate.net While specific MCRs starting from this compound are not widely reported, its functional groups make it a prime candidate for exploration in the synthesis of complex heterocyclic systems.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig involves a catalytic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene ring to form a Pd(II) complex. This is often the rate-limiting step for chloroarenes. mdpi.com

Transmetalation (for Suzuki-Miyaura): The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base. nih.gov

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. libretexts.org

Aromatic Finkelstein Reaction: Unlike the bimolecular nucleophilic substitution (SN2) mechanism of the classic Finkelstein reaction iitk.ac.inorganic-chemistry.org, the catalyzed reaction on an aromatic ring proceeds through a different pathway, likely involving the copper catalyst to facilitate the halide exchange on the sp²-hybridized carbon.

Multi-Component Reactions: The mechanism of a potential MCR involving this compound would likely be initiated by a base-catalyzed Michael addition of a nucleophile to the activated double bond of the nitroethenyl substituent. beilstein-journals.org The resulting nitronate anion intermediate could then participate in intramolecular or intermolecular reactions, potentially involving the chloro-substituent in a subsequent cyclization or cross-coupling step, leading to complex molecular architectures in a cascade fashion.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (e.g., DFT, HOMO-LUMO)

The electronic properties of 2-chloro-5-[(E)-2-nitroethenyl]thiophene are largely governed by its conjugated π-system, which extends across the thiophene (B33073) ring and the nitroethenyl substituent. Density Functional Theory (DFT) calculations are a common method to probe these properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of the molecule. For conjugated systems like this, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is a π*-orbital with a large contribution from the electron-withdrawing nitroethenyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited, which often corresponds to higher reactivity. The presence of both an electron-donating thiophene ring (modified by the chloro group) and a strong electron-withdrawing nitro group leads to a significant intramolecular charge transfer character, which tends to lower the HOMO-LUMO gap.

Table 1: Representative Theoretical Electronic Properties (Note: The following data is illustrative and based on typical values for similar conjugated thiophene derivatives, as specific data for this compound is not readily available in the literature.)

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy-3.0 to -4.0 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap3.0 to 4.0 eVCorrelates with chemical reactivity and the energy of the lowest electronic transition.
Dipole Moment4.0 to 6.0 DIndicates the overall polarity of the molecule, arising from the charge separation between the thiophene ring and the nitro group.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods can predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra, which are invaluable for the identification and characterization of the compound.

Time-dependent DFT (TD-DFT) is often used to predict the electronic absorption spectra (UV-Vis). For this compound, the main absorption band in the visible or near-UV region is expected to correspond to the HOMO→LUMO transition. This transition has a significant π-π* and intramolecular charge transfer character.

Calculations of the vibrational frequencies (IR spectra) can help in assigning the observed experimental bands to specific molecular motions. Key vibrational modes would include the C=C stretching of the ethenyl bridge, the asymmetric and symmetric stretching of the NO2 group, and various stretching and bending modes of the thiophene ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the functional groups present in the molecule.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1330 - 1370
Ethenyl (C=C)Stretch1620 - 1650
Thiophene (C-S)Stretch830 - 860
Aryl C-ClStretch1050 - 1100

Reaction Pathway Analysis and Transition State Modeling

Furthermore, the reactivity of the molecule in subsequent reactions, such as nucleophilic additions to the ethenyl bridge, can be studied. Transition state modeling would help in predicting the regioselectivity and stereoselectivity of such reactions.

Conformational Analysis and Stereochemical Preference Studies

The "(E)" designation in the name specifies the stereochemistry around the C=C double bond, indicating that the thiophene ring and the nitro group are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer due to reduced steric hindrance.

Conformational analysis would focus on the rotation around the single bond connecting the thiophene ring to the ethenyl group. Computational studies can determine the potential energy surface for this rotation, identifying the most stable planar or near-planar conformations and the energy barriers for interconversion. The planarity of the molecule is crucial for maximizing π-conjugation.

Solvent Effects on Reactivity and Electronic Properties

The properties of this compound can be significantly influenced by the solvent. Its notable dipole moment suggests that polar solvents will stabilize the ground state more than nonpolar solvents.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these effects. For instance, a phenomenon known as solvatochromism, where the color of a substance changes with the solvent polarity, is expected for this compound. In more polar solvents, the intramolecular charge transfer absorption band is likely to shift (a bathochromic or hypsochromic shift depending on the relative stabilization of the ground and excited states). Solvent models can also be used to predict how the solvent might influence reaction rates and equilibria.

Advanced Spectroscopic and Analytical Characterization of this compound

While the synthesis and characterization of related structures, such as various substituted chlorothiophenes and nitro-aromatic compounds, are documented, specific, experimentally-derived data tables and detailed research findings for this compound could not be located. Generating an article with the requested level of scientific accuracy and detailed data for each specified spectroscopic technique is therefore not possible at this time.

For a complete and accurate analysis as outlined, the acquisition of experimental data through laboratory synthesis and subsequent spectroscopic analysis of the compound would be required.

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation pattern. While specific experimental mass spectra for 2-chloro-5-[(E)-2-nitroethenyl]thiophene are not widely published, a theoretical analysis based on its structure allows for the prediction of its mass spectrometric behavior.

The molecular formula of this compound is C₆H₄ClNO₂S. The nominal molecular weight is approximately 189.6 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 (for the ³⁷Cl isotope) having an intensity of approximately one-third of the M⁺ peak.

The fragmentation of this compound under mass spectrometric conditions can be predicted to occur at the most labile bonds. Key fragmentation pathways would likely involve the nitro group and the ethenyl bridge.

Predicted Fragmentation Pattern:

Fragment Ion Proposed Structure Predicted m/z Notes
[M]⁺[C₆H₄ClNO₂S]⁺189/191Molecular ion with characteristic chlorine isotope pattern.
[M-NO₂]⁺[C₆H₃ClS-CH=CH]⁺143/145Loss of the nitro group, a common fragmentation for nitroaromatic compounds.
[M-Cl]⁺[C₆H₄NO₂S]⁺154Loss of the chlorine atom.
[Thiophene-CH=CH]⁺[C₄H₃S-CH=CH]⁺109Cleavage of the C-Cl and C-NO₂ bonds.
[Thienyl]⁺[C₄H₃S]⁺83Fragmentation of the ethenyl side chain.

This table represents predicted data based on the chemical structure and known fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's connectivity and its three-dimensional structure in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, insights into its likely solid-state conformation can be gleaned from studies on similar thiophene (B33073) derivatives. orgsyn.orggoogle.comnih.gov

It is anticipated that the molecule would exhibit a largely planar conformation due to the sp² hybridization of the atoms in the thiophene ring and the ethenyl linker. The planarity would be further influenced by the electron-withdrawing nitro group. The (E)-configuration of the double bond is a critical stereochemical feature that would be unequivocally confirmed by X-ray diffraction.

In the crystalline state, intermolecular interactions would play a significant role in the packing of the molecules. Potential interactions could include C-H···O hydrogen bonds involving the nitro group, as well as π-π stacking interactions between the aromatic thiophene rings. nih.gov The presence of the chlorine atom might also lead to halogen bonding interactions.

Predicted Crystallographic Parameters:

Parameter Predicted Value/System Basis for Prediction
Crystal SystemMonoclinic or TriclinicCommon for similar small organic molecules. google.comnih.gov
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric and non-centrosymmetric structures, respectively. google.comnih.gov
Key Torsional AnglesThiophene-C=C-N close to 180°To maintain planarity and minimize steric hindrance.

This table contains predicted data based on the analysis of crystal structures of analogous thiophene-containing compounds. google.comnih.gov

Chromatographic and Other Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification of this compound after its synthesis and for the assessment of its purity. Given its structure, a combination of chromatographic methods would be effective.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. orgsyn.orgorgsyn.org For a compound of this polarity, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve an appropriate retention factor (Rf).

Column Chromatography: For the purification of the crude product, column chromatography using silica gel as the stationary phase would be the method of choice. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, would allow for the separation of the desired product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV-Vis detector would be effective for detection, as the conjugated system of this compound is expected to have a strong UV absorbance.

Illustrative HPLC Method Parameters:

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the λmax of the compound
Injection Volume 10 µL

This table outlines a typical HPLC method that would likely be suitable for the analysis of this compound.

Applications in Materials Science and Synthetic Precursor Development

Applications in Organic Electronics and Optoelectronic Materials

The foundation of organic electronics lies in the use of carbon-based molecules and polymers that can transport electrical charge. Thiophene-containing compounds are central to this field due to their excellent charge transport capabilities, chemical stability, and synthetic versatility. ntu.edu.tw The donor-acceptor structure inherent in the 2-(2-nitrovinyl)thiophene (B151962) scaffold is a key design principle for creating materials with tailored optoelectronic properties. researchgate.netrsc.org The electron-accepting nitrovinyl group, in conjunction with the thiophene (B33073) ring, facilitates intramolecular charge transfer (ICT), a process vital for the function of many organic electronic devices. researchgate.net

The specific molecular features of 2-chloro-5-[(E)-2-nitroethenyl]thiophene and their relevance to organic electronics are summarized below.

Molecular ComponentRoleImpact on Electronic Properties
Thiophene Ring Electron DonorContributes to a higher energy Highest Occupied Molecular Orbital (HOMO), facilitating hole transport.
(E)-2-nitroethenyl Group Electron AcceptorCreates a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport and enabling intramolecular charge transfer (ICT). anu.edu.au
Chloro Substituent Electron-Withdrawing ModulatorFurther lowers the HOMO and LUMO energy levels, allowing for fine-tuning of the band gap and improving stability. rsc.org

In OLED technology, materials are required that can efficiently accept, transport, and recombine electrons and holes to generate light. The donor-acceptor architecture of molecules like this compound makes them suitable for use as components in the emissive layer or as electron-transport materials. Thiophene-based materials, particularly those with fused-ring systems like thieno[3,2-b]thiophene (B52689) (TT), are known for their excellent performance and high thermal stability in OLED devices. rsc.org The introduction of a nitrovinyl group provides strong electron-accepting character, which is a desirable trait for enhancing electron injection and transport in OLEDs. The chloro group would further stabilize the molecule and tune its emission color by modifying the energy gap.

Organic solar cells rely on a blend of electron-donor and electron-acceptor materials to absorb light, generate excitons (electron-hole pairs), and separate these charges to produce an electrical current. Thiophene-based polymers and small molecules are among the most successful donor materials in OSCs. rsc.orgnih.gov The development of donor-acceptor copolymers, often featuring thiophene units, has led to significant increases in power conversion efficiency (PCE). researchgate.net

A molecule like this compound, with its intrinsic donor-acceptor structure, could potentially function as either a donor or an acceptor material in a photovoltaic blend. rsc.org Its ability to absorb light in the visible spectrum, a characteristic of conjugated nitro compounds, is crucial for light harvesting. Research on polythiophene derivatives has shown that attaching electron-deficient side chains, such as the chloro-substituted thenoyl group, can deepen the HOMO energy levels, which is beneficial for achieving higher open-circuit voltages in solar cells. rsc.org Similarly, the nitroethenyl and chloro groups in this compound would lower its energy levels, making it a candidate for non-fullerene acceptors or a highly stable donor material.

Organic field-effect transistors (OFETs) are the fundamental building blocks of flexible and transparent electronics. The performance of an OFET is determined by the charge carrier mobility of the semiconductor used. Thiophene-based materials are widely used as the active layer in p-type (hole-transporting) OFETs. ntu.edu.twchemicalbook.com However, developing stable n-type (electron-transporting) organic semiconductors remains a challenge.

The introduction of strong electron-withdrawing groups is a key strategy for converting a p-type material into an n-type one. Donor-acceptor polymers based on thiophene-S,S-dioxidized indophenine, a powerful acceptor unit, have been shown to exhibit excellent n-type charge transport with high electron mobility. rsc.org The potent electron-withdrawing capacity of the nitroethenyl group in this compound suggests its potential as an n-channel organic semiconductor. Its planar structure, facilitated by the thiophene ring, would encourage ordered molecular packing in the solid state, which is essential for efficient charge transport. ntu.edu.tw

Role in the Development of Dyes and Pigments

The color of organic molecules is determined by their ability to absorb light at specific wavelengths, which in turn depends on their electronic structure. Molecules with extended π-conjugation and intramolecular charge transfer (ICT) characteristics often exhibit strong absorption in the visible region of the spectrum, making them suitable as dyes and pigments. The donor-acceptor framework of this compound, featuring a thiophene donor and a nitrovinyl acceptor, is a classic "push-pull" chromophore. researchgate.net Such systems are known to be highly colored. The specific color can be tuned by modifying the strength of the donor and acceptor groups or by extending the conjugated system, a principle widely used in the design of functional dyes for applications ranging from textiles to advanced optical materials. researchgate.net

Utilization as a Building Block for Complex Organic Architectures

Beyond its direct applications, this compound serves as a valuable building block in organic synthesis. The nitroalkene functional group is exceptionally versatile, capable of participating in a wide array of chemical transformations. It can act as a Michael acceptor, a dienophile in Diels-Alder reactions, and a precursor for synthesizing amines, nitriles, and carbonyl compounds. This reactivity allows chemists to use it as a starting point for constructing more complex molecular structures.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues containing thiophene rings is an area of intense research, driven by their unique electronic and optical properties. capes.gov.brparchem.com While specific examples detailing the use of this compound for this purpose are not yet prominent in the literature, its structure contains the necessary reactive handles. The nitrovinyl group can be transformed into other functional groups that facilitate cyclization reactions. For instance, reduction of the nitro group to an amine, followed by a Pschorr cyclization or similar reaction with an appropriate partner, could be a viable route to construct fused polycyclic systems incorporating the thiophene ring. The inherent reactivity of the nitroalkene moiety makes it a powerful tool for annulation strategies aimed at building elaborate, fused-ring organic architectures.

Formation of Other Heterocyclic Compounds

The electron-withdrawing nature of the nitro group makes the vinyl moiety of this compound highly susceptible to nucleophilic attack and a valuable component in cycloaddition reactions. This reactivity is instrumental in the construction of various fused heterocyclic systems. A key transformation is the reduction of the nitrovinyl group to an aminoethyl group, which can then be utilized in subsequent cyclization reactions to form nitrogen-containing heterocycles.

A notable example of this strategy is in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. While research has specifically detailed the reduction of 2-(2-nitrovinyl)thiophene, the methodology is directly applicable to its 2-chloro-5-substituted counterpart. The reduction of the nitrovinyl group is typically achieved using a boron-containing reducing agent like diborane, which is generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate. This reaction effectively converts the nitrovinylthiophene into 2-(2-thienyl)ethylamine. google.com This aminoethylthiophene can then undergo a Pictet-Spengler type reaction with an aldehyde, such as formaldehyde, to construct the fused piperidine (B6355638) ring of the thieno[3,2-c]pyridine system. google.com The presence of the chloro group at the 5-position of the thiophene ring is expected to influence the electronic properties of the resulting heterocyclic system, potentially modulating its biological activity or material properties.

The general reactivity of nitroalkenes suggests that this compound could also participate in various cycloaddition reactions to form five-membered heterocycles. mit.edu For instance, [3+2] cycloaddition reactions with appropriate dipolarophiles could lead to the formation of novel substituted pyrrolidine (B122466) or isoxazolidine (B1194047) rings fused to the thiophene core.

PrecursorReagentsProductHeterocyclic System
2-(2-nitrovinyl)thiophene1. NaBH₄, BF₃·OEt₂ 2. HCHOTiclopidineThieno[3,2-c]pyridine
This compound1. Reducing Agent (e.g., Diborane) 2. Aldehyde/KetoneChloro-substituted thieno[3,2-c]pyridine derivativeThieno[3,2-c]pyridine

Applications in Catalysis (e.g., as ligands or active components in catalytic systems)

The utility of thiophene derivatives extends into the realm of catalysis, where they can function as ligands for transition metal complexes. The sulfur atom in the thiophene ring, along with other functional groups, can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. longdom.org

While direct catalytic applications of this compound have not been extensively reported, its structural motifs suggest several potential routes to catalytically active species. The nitroethenyl group, while not a typical coordinating group itself, can be chemically modified to install a donor atom. For example, its reduction to an aminoethyl group, as discussed previously, would introduce a nitrogen donor that, in conjunction with the thiophene sulfur, could form a bidentate ligand.

Furthermore, thiophene-based Schiff bases and thiosemicarbazones are well-known to form stable and catalytically active complexes with a variety of transition metals, including cobalt, copper, zinc, and nickel. dergipark.org.trnih.govjocpr.com These complexes have shown promise in various catalytic transformations and exhibit interesting biological activities. By analogy, this compound could be converted into a thiophene-2-carboxaldehyde derivative, which can then be condensed with amines or hydrazines to produce Schiff base or thiosemicarbazone ligands. The electronic effect of the chloro substituent would likely modulate the ligand field strength and, consequently, the catalytic performance of the corresponding metal complexes.

Thiophene PrecursorLigand TypeMetal IonsPotential Catalytic Applications
2-Acetyl-5-chloro-thiopheneThiosemicarbazoneNi(II), Zn(II)Various organic transformations, potential biological activity
1-(thiophen-2-yl)ethanoneSchiff BaseCo(II), Cu(II), Ni(II), Zn(II)Antimicrobial agents, other catalytic reactions
2-ThiophenecarboxaldehydeSchiff Base (from condensation with o-phenylenediamine)Cu(II), Zn(II), Co(II), Cd(II), Ni(II)Biologically active complexes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.